![molecular formula C17H15FN2O2 B2499832 N-(1-ethyl-2-oxoindolin-5-yl)-4-fluorobenzamide CAS No. 921812-81-9](/img/structure/B2499832.png)
N-(1-ethyl-2-oxoindolin-5-yl)-4-fluorobenzamide
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Description
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, starting from simpler precursors. For example, the synthesis of fluorinated benzamide neuroleptics involves starting from a substituted phenol derivative and proceeding through several steps to introduce the desired functional groups and achieve the final compound with high specificity and activity . Similarly, the synthesis of a 5-HT(1F) receptor agonist starts with an indole derivative and incorporates a fluorobenzamide moiety to yield a compound with high binding affinity and selectivity .
Molecular Structure Analysis
The molecular structure of compounds similar to N-(1-ethyl-2-oxoindolin-5-yl)-4-fluorobenzamide is characterized by the presence of an indole or indolinone core, substituted with various groups that modulate the compound's pharmacological properties. The fluorobenzamide group is a common feature that is thought to contribute to the compound's activity by interacting with specific receptors .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include nucleophilic substitution reactions, where a leaving group is replaced by a nucleophile, such as fluoride in the case of radiolabeling . Other reactions may involve the formation of amide bonds, which are common in the synthesis of benzamide derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are fine-tuned to optimize their pharmacokinetic and pharmacodynamic profiles. For instance, the lipophilicity is adjusted to ensure adequate brain penetration and low nonspecific binding, which is crucial for central nervous system-active drugs . The introduction of a fluorine atom can also affect the compound's metabolic stability and receptor binding characteristics .
Scientific Research Applications
Antimicrobial and Anticancer Evaluation : Compounds related to N-(1-ethyl-2-oxoindolin-5-yl)-4-fluorobenzamide have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, certain derivatives showed significant antimicrobial activity and were found to be more active than standard drugs like carboplatin against certain cell lines (Kumar et al., 2014).
Role in Migraine Therapy : A derivative of N-(1-ethyl-2-oxoindolin-5-yl)-4-fluorobenzamide, specifically N-[3-(2-Dimethylaminoethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide, has been identified as a potent and selective 5-HT(1F) receptor agonist. This compound may have potential applications in migraine therapy due to its ability to inhibit neurogenic dural inflammation, a model of migraine headache (Xu et al., 2001).
Synthesis and Evaluation for Anticancer Activity : New derivatives of N-(1-ethyl-2-oxoindolin-5-yl)-4-fluorobenzamide have been synthesized and characterized, showing promising anticancer activities against various human tumor cell lines. These compounds exhibited cytotoxicity comparable to known anticancer drugs like 5-Fluorouracil (El‐Faham et al., 2015).
Application in PET Imaging : Derivatives of N-(1-ethyl-2-oxoindolin-5-yl)-4-fluorobenzamide, such as N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, have been explored as potential ligands for positron emission tomography (PET) imaging, particularly in the detection of breast cancer (Shiue et al., 2000).
properties
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-2-20-15-8-7-14(9-12(15)10-16(20)21)19-17(22)11-3-5-13(18)6-4-11/h3-9H,2,10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXJYCNZLHRUJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-2-oxoindolin-5-yl)-4-fluorobenzamide |
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